REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:6]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH:28]2[CH2:32][CH2:31][CH2:30][CH2:29]2)[CH:20]=1)([CH2:13][CH2:14][C:15]([O:17]C)=O)[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])#[N:5].Cl>C1(C)C=CC=CC=1>[C:9]([CH:8]1[CH2:7][C:6]([C:4]#[N:5])([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH:28]3[CH2:32][CH2:31][CH2:30][CH2:29]3)[CH:20]=2)[CH2:13][CH2:14][C:15]1=[O:17])([O:11][CH3:12])=[O:10] |f:0.1|
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Name
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sodium methoxide
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.45 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=CC(=C(C=C1)OC)OC1CCCC1
|
Name
|
|
Quantity
|
1.05 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred under nitrogen for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 85° C.
|
Type
|
DISTILLATION
|
Details
|
by distilling away 250 mL of solvent
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
WASH
|
Details
|
was washed once with deionized water (700 mL) and once with brine (700 mL)
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated via low vacuum distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C1=CC(=C(C=C1)OC)OC1CCCC1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |